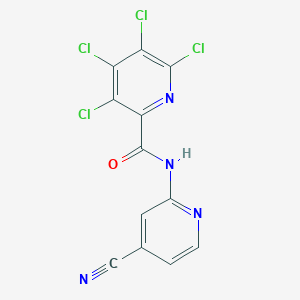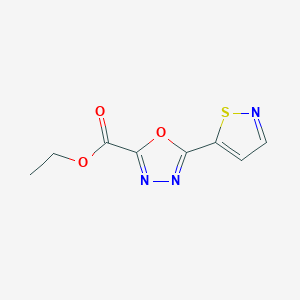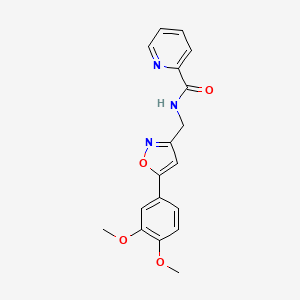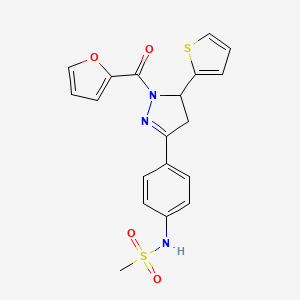
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as 3CP-4O-3,4-DHP-1-PC, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. 3CP-4O-3,4-DHP-1-PC has been used in a variety of applications, including drug discovery, biochemistry, and medical research.
Scientific Research Applications
- Compounds containing an isoxazoline moiety, like 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, have demonstrated antibacterial and antimicrobial effects . Researchers investigate their potential as novel agents to combat infectious diseases.
- Isoxazoline derivatives have been studied for their anti-inflammatory properties. 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide may exhibit anti-inflammatory effects, making it relevant for conditions involving inflammation .
- The isoxazoline scaffold has attracted attention in cancer research. Compounds like 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide could be explored as potential anticancer agents .
- Some isoxazoline derivatives show promise in managing diabetes. Researchers might investigate whether 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has any antidiabetic activity .
- Isoxazoline-based compounds have been evaluated for their effects on Alzheimer’s disease. While more research is needed, 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide could be a potential candidate .
- The synthesis of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide using environmentally friendly methods (such as ultrasound cavitation) aligns with green chemistry principles. Researchers explore sustainable synthetic routes for this compound .
- The single crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been investigated using X-ray diffraction analysis. Hydrogen bonding interactions contribute to its crystal packing .
- Density functional theory (DFT) calculations provide insights into the electronic structure and energy levels of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) informs its reactivity .
Antibacterial and Antimicrobial Properties
Anti-Inflammatory Activity
Anticancer Potential
Antidiabetic Effects
Anti-Alzheimer’s Properties
Green Chemistry Applications
Crystallography and Solid-State Analysis
Computational Studies
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antioxidant and immunomodulatory properties .
Biochemical Pathways
Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
Action Environment
For instance, changes in isomer ratios of DDT, a pesticide with a similar chlorinated phenyl ring structure, have been observed in different environmental compartments .
properties
IUPAC Name |
3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDCXVMXGIXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]pyrrole](/img/structure/B2451092.png)



![3-((6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2451099.png)
![N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2451100.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one](/img/structure/B2451101.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate](/img/structure/B2451103.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2451104.png)
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide](/img/structure/B2451105.png)

![3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)

